4-Amino-3-(3-(methoxymethyl)phenyl)butanoic acid, also known as a derivative of phenibut, is classified as a gamma amino acid. This compound features an amino group attached to the gamma carbon of a butanoic acid backbone, with a methoxymethyl group and a phenyl group contributing to its structure. It is not a naturally occurring metabolite and is primarily found in individuals exposed to it or its derivatives, making it part of the human exposome, which encompasses all environmental and occupational exposures throughout an individual's life .
The compound's IUPAC name is 4-amino-3-(3-(methoxymethyl)phenyl)butanoic acid, and its molecular formula is , with an average molecular weight of approximately 235.29 g/mol . It falls under the category of organic compounds known as gamma amino acids and derivatives, which are characterized by the presence of an amino group on the gamma carbon atom of the corresponding carboxylic acid.
The synthesis of 4-Amino-3-(3-(methoxymethyl)phenyl)butanoic acid typically involves several organic reactions. A common synthetic route includes:
These steps highlight the complexity involved in synthesizing this compound, underscoring the need for precise control over reaction conditions and purification processes .
The molecular structure of 4-Amino-3-(3-(methoxymethyl)phenyl)butanoic acid can be represented by its chemical formula . The structural representation includes:
The compound's SMILES notation is CC(CC(=O)O)C1=CC(=C(C=C1)OC)N
, which provides insight into its connectivity and functional groups .
4-Amino-3-(3-(methoxymethyl)phenyl)butanoic acid can participate in various chemical reactions due to its functional groups:
The mechanism of action for 4-Amino-3-(3-(methoxymethyl)phenyl)butanoic acid involves its interaction with biological targets such as receptors and enzymes. The amino group can form hydrogen bonds with biomolecules, while the methoxymethyl and phenyl groups facilitate hydrophobic interactions. These interactions can modulate enzyme activity or receptor signaling pathways, potentially leading to therapeutic effects in various biological contexts .
The physical properties of 4-Amino-3-(3-(methoxymethyl)phenyl)butanoic acid include:
Chemical properties include its stability under standard laboratory conditions but may vary depending on environmental factors such as pH and temperature .
4-Amino-3-(3-(methoxymethyl)phenyl)butanoic acid has several applications across different scientific fields:
This compound's diverse applications highlight its significance in both research and practical applications within various scientific domains.
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 56742-44-0
CAS No.: 573-83-1